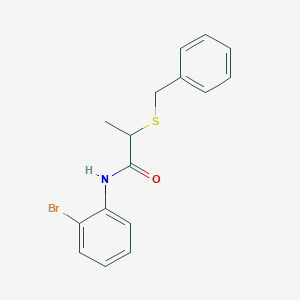
2-(benzylthio)-N-(2-bromophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2-bromophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(2-bromophenyl)propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It may also act by modulating the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-bromophenyl)propanamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(benzylthio)-N-(2-bromophenyl)propanamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. However, one of the limitations is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-(benzylthio)-N-(2-bromophenyl)propanamide. One direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the use of 2-(benzylthio)-N-(2-bromophenyl)propanamide as a photoaffinity label for the identification of binding sites in proteins. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neuroscience and cancer research.
Conclusion:
In conclusion, 2-(benzylthio)-N-(2-bromophenyl)propanamide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in different fields.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-N-(2-bromophenyl)propanamide has been achieved using different methods. One of the methods involves the reaction of 2-bromoacetophenone with benzyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to obtain 2-(benzylthio)-N-(2-bromophenyl)propanamide. Another method involves the reaction of 2-bromophenylacetic acid with thionyl chloride to obtain 2-bromoacetyl chloride, which is then reacted with benzyl mercaptan and propionic acid to obtain 2-(benzylthio)-N-(2-bromophenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(2-bromophenyl)propanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. It has also been studied for its potential use as a photoaffinity label for the identification of binding sites in proteins.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(2-bromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12(20-11-13-7-3-2-4-8-13)16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBJZFSORHZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

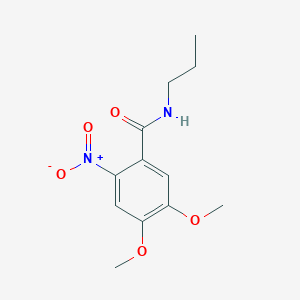
![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
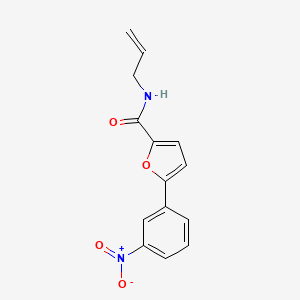
![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)
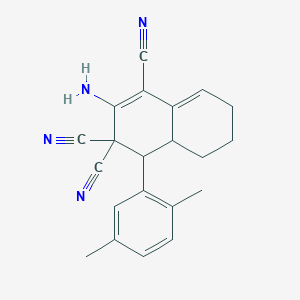
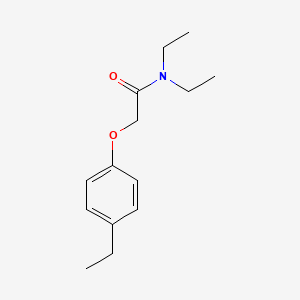
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5195933.png)
![N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)

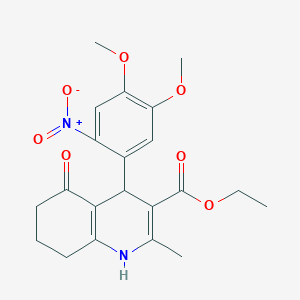

![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)